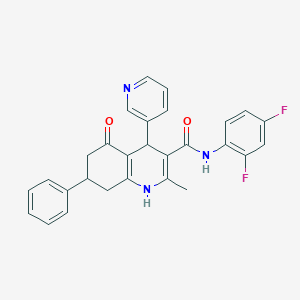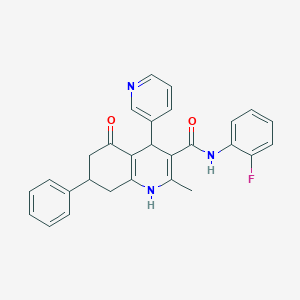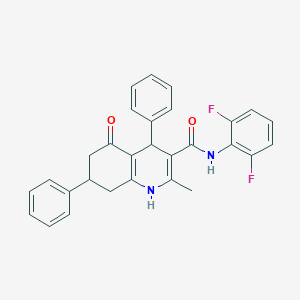
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFOM, is a synthetic compound that belongs to the class of quinolinecarboxamides. DFOM has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its pharmacological effects through the inhibition of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to bind to the ATP-binding site of CK2, thereby inhibiting its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, reduction of oxidative stress and inflammation, and improvement of cognitive function. 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to modulate the activity of various enzymes and signaling pathways, including CK2, PI3K/Akt, and MAPK.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity for CK2 inhibition. However, 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has some limitations, including its low bioavailability and potential toxicity at high concentrations.
Direcciones Futuras
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has significant potential for further research and development in the field of medicinal chemistry. Some future directions for 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide research include the optimization of its pharmacological properties, the development of more potent and selective CK2 inhibitors, and the evaluation of its efficacy in preclinical and clinical trials for the treatment of various diseases.
Métodos De Síntesis
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multistep process involving the condensation of 3,4-dimethoxybenzaldehyde with 2-fluoroaniline, followed by cyclization with ethyl acetoacetate and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Aplicaciones Científicas De Investigación
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied extensively for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells, inhibiting tumor growth, and suppressing metastasis. 4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been investigated for its neuroprotective effects in Alzheimer's and Parkinson's disease models, where it has been shown to reduce oxidative stress and inflammation, improve cognitive function, and protect against neuronal damage.
Propiedades
Nombre del producto |
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Fórmula molecular |
C25H25FN2O4 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
4-(3,4-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C25H25FN2O4/c1-14-22(25(30)28-17-8-5-4-7-16(17)26)23(24-18(27-14)9-6-10-19(24)29)15-11-12-20(31-2)21(13-15)32-3/h4-5,7-8,11-13,23,27H,6,9-10H2,1-3H3,(H,28,30) |
Clave InChI |
DVEDTBXKCBQTTJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4F |
SMILES canónico |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C(=O)NC4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B303793.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methyl-5-oxo-4-(3-phenoxyphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303801.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303804.png)
